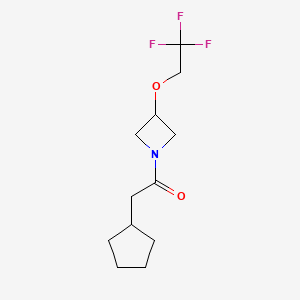

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQTMALNBCBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution, where a trifluoroethanol derivative reacts with the azetidine intermediate.

Attachment of the Cyclopentyl Group: The final step involves the attachment of the cyclopentyl group through a coupling reaction, such as a Suzuki-Miyaura coupling, using a cyclopentyl boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydride, organolithium reagents.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in binding to specific protein targets, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Analogues

Table 1: Key Structural Analogues and Substituent Variations

Key Observations:

- Trifluoroethoxy Group: Present in the target compound and analogues from and .

- Cyclopentyl vs. Aromatic Substitutents: The target’s cyclopentyl group (lipophilic, non-aromatic) contrasts with the 4-fluorophenyl ring in ’s compound, which may offer π-π stacking interactions but reduced steric bulk .

- Azetidine vs. Larger Heterocycles : The azetidine in the target compound differs from the pyridine () and benzimidazole () rings, which are larger and more conjugated. Azetidine’s smaller size may reduce steric hindrance but increase ring strain .

Physicochemical Properties

Hypothesized Properties Based on Substituents:

- Lipophilicity : The cyclopentyl and trifluoroethoxy groups likely increase logP compared to analogues with polar substituents (e.g., sulfonamide in ).

- Solubility: The trifluoroethoxy group’s hydrophobicity may reduce aqueous solubility relative to compounds with hydroxyl or amine groups (e.g., ethanolamine derivatives in ).

- Metabolic Stability: Fluorine atoms in the trifluoroethoxy group may slow oxidative degradation compared to non-fluorinated ethoxy analogues .

Biological Activity

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group, an azetidine ring, and a trifluoroethoxy substituent, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it may modulate the activity of specific enzymes or receptors, influencing signaling pathways and cellular responses. The azetidine moiety is believed to play a critical role in binding to protein targets, which could be pivotal in therapeutic applications.

Potential Applications

Research indicates that this compound may hold promise in several areas:

- Neurological Disorders : Investigations into its effects on neurodegenerative diseases suggest it could act as a pharmacophore for drug design targeting conditions like Alzheimer's and Parkinson's disease.

- Cancer Treatment : The compound has been studied for its potential as an HSP90 inhibitor, which is significant in cancer biology due to HSP90's role in maintaining the stability of oncogenic proteins .

- Material Science : Its unique structure also makes it a candidate for developing advanced materials with specific electronic properties.

Summary of Biological Activities

Case Study 1: HSP90 Inhibition

A study explored the efficacy of this compound as an HSP90 inhibitor. The results indicated significant inhibition of HSP90 ATPase activity, leading to the degradation of client proteins involved in tumor progression. This suggests potential utility in cancer therapies aimed at disrupting chaperone function .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cellular Uptake : Enhanced lipophilicity due to the trifluoroethoxy group increases cellular penetration.

- Target Interaction : The azetidine ring facilitates binding to specific protein targets, influencing various signaling pathways.

- Therapeutic Potential : Promising results in preliminary studies suggest further investigation into its role as a therapeutic agent for cancer and neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.